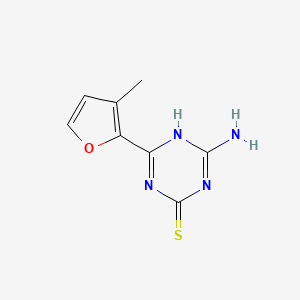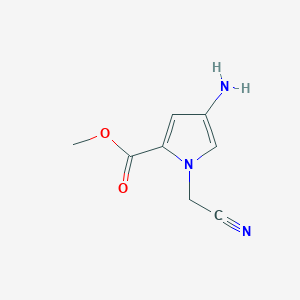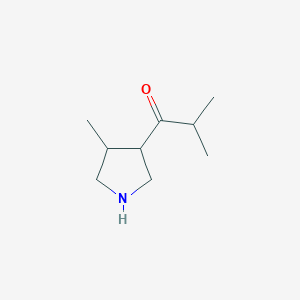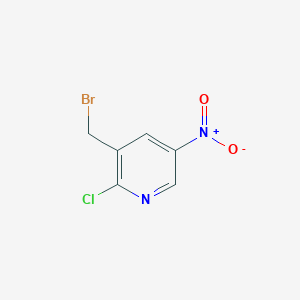![molecular formula C10H11NOS B13202860 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol](/img/structure/B13202860.png)
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thieno[3,2-b]pyridine moiety linked to a propanol group, making it a versatile molecule for synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol typically involves the formation of the thieno[3,2-b]pyridine core followed by the introduction of the propanol group. One common method involves the reaction of 3-bromothiophene with 2-aminopyridine to form the thieno[3,2-b]pyridine ring. This intermediate is then subjected to a Grignard reaction with propanal to introduce the propanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thieno[3,2-b]pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products
Oxidation: The major product is 3-{Thieno[3,2-b]pyridin-6-yl}propanone.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol involves its interaction with specific molecular targets. The thieno[3,2-b]pyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: Similar structure but lacks the thieno ring.
Thieno[3,2-b]pyridin-6-ol: Similar core structure but lacks the propanol group.
Uniqueness
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol is unique due to the combination of the thieno[3,2-b]pyridine core and the propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-thieno[3,2-b]pyridin-6-ylpropan-1-ol |
InChI |
InChI=1S/C10H11NOS/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10/h3,5-7,12H,1-2,4H2 |
InChI Key |
CTFOYLLHMLYRQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
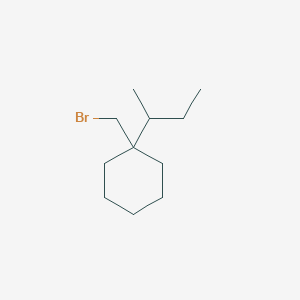
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
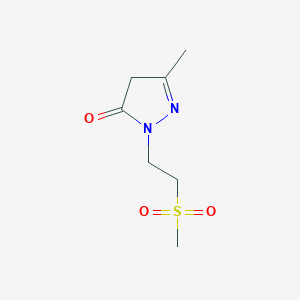

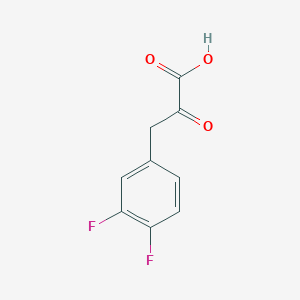
![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
